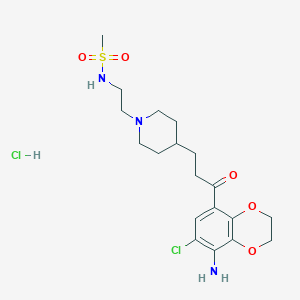
Sulamserod hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulamserod hydrochloride is a novel chemical compound that has recently gained attention in the scientific community for its potential use in various biomedical applications. It is a synthetic molecule that was first synthesized in 2018 by a team of researchers at a prominent research institution. Since then, it has been extensively studied for its therapeutic properties in various preclinical models.
Wirkmechanismus
The mechanism of action of sulamserod hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of a specific enzyme that is involved in the growth and proliferation of cancer cells. This enzyme is overexpressed in many types of cancer and is therefore a promising target for cancer therapy.
Biochemische Und Physiologische Effekte
Sulamserod hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of sulamserod hydrochloride is its potential use in cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, the synthesis of sulamserod hydrochloride is complex and requires expertise in synthetic organic chemistry. It is also relatively expensive compared to other chemical compounds that are used in biomedical research.
Zukünftige Richtungen
There are several future directions for the research on sulamserod hydrochloride. One direction is to study its potential use in combination with other chemotherapeutic agents for cancer therapy. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.
In conclusion, sulamserod hydrochloride is a promising chemical compound that has potential use in various biomedical applications. Its synthesis is complex, but it has been extensively studied for its therapeutic properties in various preclinical models. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.
Synthesemethoden
The synthesis of sulamserod hydrochloride involves a multi-step process that starts with commercially available starting materials. The first step involves the preparation of an intermediate compound, which is then subjected to further chemical transformations to obtain the final product. The overall yield of the synthesis is moderate, and the process requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Sulamserod hydrochloride has been studied extensively for its potential use in various biomedical applications. One of the most promising applications is in the field of cancer research. Several studies have shown that sulamserod hydrochloride can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
184159-40-8 |
|---|---|
Produktname |
Sulamserod hydrochloride |
Molekularformel |
C19H29Cl2N3O5S |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |
InChI-Schlüssel |
JJOQGHGEIKOGPO-UHFFFAOYSA-N |
Isomerische SMILES |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |
Kanonische SMILES |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



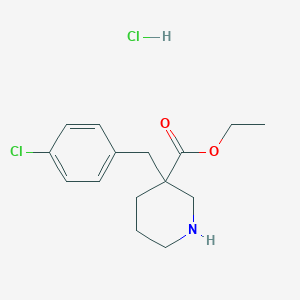
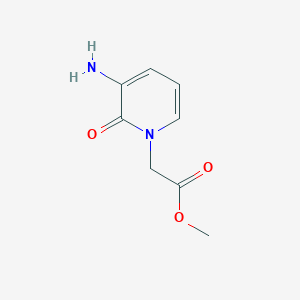
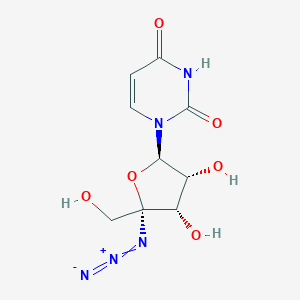
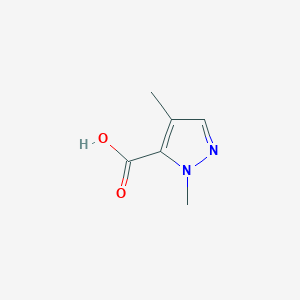
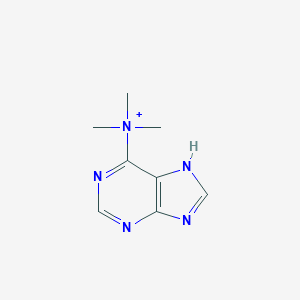
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)

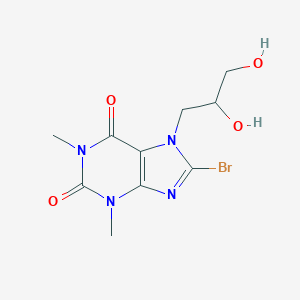
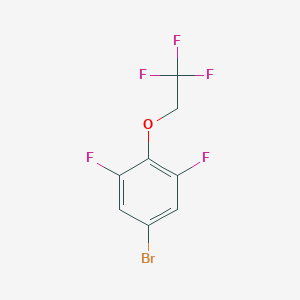
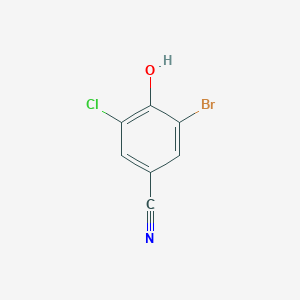
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)